N,N-Dimethylboranamine
Overview
Description
N,N-Dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to an amine group, where the nitrogen atom is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylboranamine can be synthesized through several methods. One common approach involves the reaction of borane (BH3) with dimethylamine (H2N(CH3)2) under controlled conditions. The reaction typically proceeds as follows: [ \text{BH}_3 + \text{H}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{H}_3\text{B-N(CH}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of borane-tetrahydrofuran complex (BH3-THF) as a borane source. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylboranamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products:
Oxidation: Products include boron-nitrogen oxides.
Reduction: Reduced boron-nitrogen compounds.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-Dimethylboranamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylboranamine involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the amine group can donate electron pairs, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups attached to the nitrogen atom.
Comparison with Similar Compounds
N,N-Dimethylamine: Similar in structure but lacks the boron atom, resulting in different reactivity and applications.
Borane-Ammonia Complex: Contains a boron-nitrogen bond but lacks the methyl groups, leading to different chemical properties.
Uniqueness: N,N-Dimethylboranamine is unique due to the presence of both boron and dimethylamine groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable complexes and participate in diverse chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-boranyl-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8BN/c1-4(2)3/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBRBLWPQDUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
56.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-13-7 | |
Record name | Dimethylaminoborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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